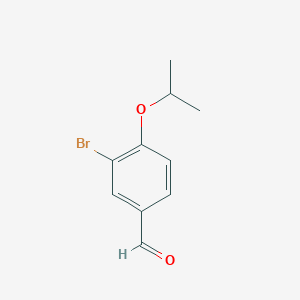

3-Bromo-4-isopropoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKWLPJYKNZGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397057 | |

| Record name | 3-Bromo-4-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-84-3 | |

| Record name | 3-Bromo-4-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3-Bromo-4-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-isopropoxybenzaldehyde is an aromatic aldehyde containing a bromine atom and an isopropoxy group on the benzene ring. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its unique electronic and steric properties, conferred by the bromo and isopropoxy substituents, influence its reactivity and potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its known physicochemical properties, synthesis, and safety information.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-4-isopropoxybenzaldehyde is presented below. It is important to note that while some data is available from commercial suppliers, a complete, experimentally verified dataset is not extensively published in peer-reviewed literature.

Table 1: Summary of Physicochemical Data for 3-Bromo-4-isopropoxybenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| CAS Number | 191602-84-3 | [1][2] |

| Appearance | Not specified (likely a solid) | Inferred |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| SMILES | O=CC1=CC=C(OC(C)C)C(Br)=C1 | [1] |

Note: "Data not available" indicates that the information could not be found in publicly accessible databases and literature at the time of this report. Researchers are advised to determine these properties experimentally as needed.

Spectral Data

Spectral analysis is crucial for the structural confirmation of 3-Bromo-4-isopropoxybenzaldehyde. While specific spectra for this compound are available from some commercial suppliers, they are not widely published.[1] Below is a summary of expected spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (likely a singlet between 9.5 and 10.5 ppm), the aromatic protons (in the range of 6.5-8.0 ppm, with splitting patterns dictated by their coupling), the methine proton of the isopropoxy group (a septet around 4.5-5.0 ppm), and the methyl protons of the isopropoxy group (a doublet around 1.2-1.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde (typically 185-195 ppm), the aromatic carbons (110-160 ppm), and the carbons of the isopropoxy group (methine carbon around 65-75 ppm and methyl carbons around 20-25 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong characteristic absorption band for the aldehyde C=O stretch, typically in the region of 1680-1710 cm⁻¹. Other significant peaks would include C-H stretches for the aromatic and aliphatic portions, C-O-C stretching for the ether linkage, and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the isopropoxy group.

Experimental Protocols

Synthesis of 3-Bromo-4-isopropoxybenzaldehyde

A common synthetic route to 3-Bromo-4-isopropoxybenzaldehyde involves the etherification of 3-bromo-4-hydroxybenzaldehyde with an isopropyl halide. The following is a general experimental protocol based on analogous reactions.

Reaction Scheme:

Materials:

-

3-Bromo-4-hydroxybenzaldehyde

-

2-Bromopropane (or 2-iodopropane)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 3-bromo-4-hydroxybenzaldehyde in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask, add a molar excess of a base such as potassium carbonate.

-

Stir the mixture at room temperature under an inert atmosphere for a short period to facilitate the formation of the phenoxide.

-

Add a slight molar excess of 2-bromopropane to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure 3-Bromo-4-isopropoxybenzaldehyde.

Characterization:

The identity and purity of the synthesized compound should be confirmed using the spectral methods outlined in Section 3 (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by melting point analysis if the product is a solid.

Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of 3-Bromo-4-isopropoxybenzaldehyde.

References

3-Bromo-4-isopropoxybenzaldehyde CAS number and structure

An In-depth Technical Guide to 3-Bromo-4-isopropoxybenzaldehyde

This technical guide provides a comprehensive overview of 3-Bromo-4-isopropoxybenzaldehyde, a key organic building block for researchers, scientists, and professionals in drug development. The document details its chemical identity, structural properties, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in medicinal chemistry, supported by data on related compounds.

Chemical Identity and Properties

3-Bromo-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde. Its structure features a benzene ring functionalized with a bromo group, an isopropoxy group, and an aldehyde group. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Compound Identification

The following table summarizes the key identifiers for 3-Bromo-4-isopropoxybenzaldehyde.

| Identifier | Value |

| CAS Number | 191602-84-3[1] |

| Molecular Formula | C₁₀H₁₁BrO₂[1] |

| Molecular Weight | 243.10 g/mol [1] |

| IUPAC Name | 3-bromo-4-isopropoxybenzaldehyde |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C=O)Br[2] |

| InChI Key | RRCMWLNCKWZOAW-UHFFFAOYSA-N[2] |

| MDL Number | MFCD02629653[1] |

Physicochemical Properties

Key physical and chemical properties are presented below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Solid |

| Storage Temperature | 2-8°C, Sealed in dry conditions[1] |

| Purity | Typically available at ≥95% |

Synthesis of 3-Bromo-4-isopropoxybenzaldehyde

The synthesis of 3-Bromo-4-isopropoxybenzaldehyde can be achieved through a multi-step process, typically starting from a readily available precursor like 4-hydroxybenzaldehyde. A logical and commonly employed synthetic route involves two key transformations: electrophilic bromination of the aromatic ring followed by Williamson ether synthesis to introduce the isopropoxy group.

Caption: Proposed synthetic pathway for 3-Bromo-4-isopropoxybenzaldehyde.

Detailed Experimental Protocol

This protocol outlines a plausible method for the synthesis, based on established chemical principles and procedures for analogous compounds.[3][4][5]

Step 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The setup should be placed in an ice bath to maintain low temperatures.

-

Reaction Mixture: 4-hydroxybenzaldehyde (1.0 mole) is dissolved in a suitable solvent such as chloroform (600 mL) in the flask.[5] The solution is cooled to 0°C with continuous stirring.

-

Bromination: A solution of bromine (1.05 moles) in chloroform is added dropwise from the dropping funnel over 2 hours, ensuring the reaction temperature does not exceed 5°C.[5]

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is diluted with petroleum ether to precipitate the product. The solid precipitate is filtered, washed with cold water, and dried under vacuum to yield crude 3-bromo-4-hydroxybenzaldehyde.[4]

-

Purification: The crude product can be recrystallized from water or an ethanol/water mixture to obtain the purified compound.

Step 2: Synthesis of 3-Bromo-4-isopropoxybenzaldehyde

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

-

Reaction Mixture: 3-Bromo-4-hydroxybenzaldehyde (1.0 mole), anhydrous potassium carbonate (1.5 moles), and acetone (or DMSO) as the solvent are added to the flask.[3]

-

Alkylation: 2-Bromopropane (1.2 moles) is added to the mixture.[3] The reaction mixture is heated to reflux and stirred for 18-24 hours.[3]

-

Reaction Monitoring: The reaction is monitored by TLC to confirm the disappearance of the starting material.

-

Workup: After cooling to room temperature, the inorganic salts are filtered off. The solvent is removed from the filtrate by rotary evaporation. The resulting residue is dissolved in a suitable organic solvent like ethyl acetate and washed with brine.[3]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel to yield 3-Bromo-4-isopropoxybenzaldehyde.[3]

Applications in Research and Drug Development

3-Bromo-4-isopropoxybenzaldehyde is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of novel compounds with potential therapeutic activities. The benzaldehyde functional group is readily converted into other functionalities, while the bromo- and isopropoxy-substituents allow for fine-tuning of steric and electronic properties, such as lipophilicity and metabolic stability, which are critical in drug design.

Derivatives of structurally similar bromo-hydroxybenzaldehydes have demonstrated significant biological activities, highlighting the potential of this chemical scaffold.

-

Anticancer and Antibacterial Agents: Schiff bases derived from bromo-hydroxybenzaldehydes have been complexed with metals to create compounds with notable antibacterial and anticancer properties.[6]

-

Antioxidant and Cytoprotective Effects: A related natural product, 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), has been shown to protect human keratinocytes from oxidative damage induced by PM2.5 and UVB radiation.[7][8] This protection is mediated through the activation of key cytoprotective signaling pathways.[8]

-

Modulation of Signaling Pathways: Studies on 3-BDB reveal its ability to modulate cellular signaling pathways critical for cell survival and inflammation. It has been shown to protect against myocardial ischemia and reperfusion injury by activating the Akt-PGC1α-Sirt3 pathway.[9] Furthermore, it upregulates the Nrf2/HO-1 pathway, a major regulator of the antioxidant response, providing defense against oxidative stress.[8]

The role of the Nrf2/HO-1 pathway is particularly significant for drug development in areas of inflammation, neurodegeneration, and cancer.

Caption: Nrf2/HO-1 signaling pathway activated by a related compound.

Safety and Handling

Proper handling of 3-Bromo-4-isopropoxybenzaldehyde is essential in a laboratory setting. Based on safety data for structurally similar compounds, the following precautions should be observed.

| Hazard Class | Precautionary Statement |

| Acute Toxicity / Irritation | May cause skin, eye, and respiratory irritation.[10] Harmful if swallowed. |

| Handling | Use in a well-ventilated place.[11] Wear suitable protective clothing, gloves, and eye/face protection.[11][12] Avoid formation and inhalation of dust.[11] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

| First Aid (Skin) | Wash with plenty of soap and water.[12] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing.[12] |

References

- 1. 191602-84-3|3-Bromo-4-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. Buy 3-Bromo-4-isopropylbenzaldehyde [smolecule.com]

- 3. prepchem.com [prepchem.com]

- 4. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. d-nb.info [d-nb.info]

- 7. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic and Structural Elucidation of 3-Bromo-4-isopropoxybenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-Bromo-4-isopropoxybenzaldehyde, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of direct experimental data, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Bromo-4-isopropoxybenzaldehyde. These predictions are derived from the analysis of structurally similar compounds, including 4-isopropoxybenzaldehyde and 3-bromo-4-methoxybenzaldehyde.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.85 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.05 | Doublet | 1H | Ar-H (ortho to -CHO) |

| ~7.80 | Doublet of doublets | 1H | Ar-H (ortho to -CHO, meta to -O-iPr) |

| ~7.00 | Doublet | 1H | Ar-H (meta to -CHO) |

| ~4.70 | Septet | 1H | -OCH(CH₃)₂ |

| ~1.40 | Doublet | 6H | -OCH(CH₃)₂ |

Predicted based on data for 4-isopropoxybenzaldehyde and 3-bromo-4-methoxybenzaldehyde.[1][2]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehyde Carbonyl (C=O) |

| ~160 | Ar-C (C-O) |

| ~135 | Ar-C (C-CHO) |

| ~133 | Ar-C (C-H) |

| ~128 | Ar-C (C-H) |

| ~115 | Ar-C (C-Br) |

| ~112 | Ar-C (C-H) |

| ~72 | -OCH(CH₃)₂ |

| ~22 | -OCH(CH₃)₂ |

Predicted based on data for 4-isopropoxybenzaldehyde and 3-bromo-4-methoxybenzaldehyde.[1][2]

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2930 | Medium | C-H stretch (aliphatic) |

| ~2870, ~2770 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1590, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1260 | Strong | C-O-C stretch (aryl ether) |

| ~1120 | Strong | C-O stretch (isopropyl) |

| ~650 | Medium | C-Br stretch |

Predicted based on data for 4-isopropoxybenzaldehyde and 3-bromo-4-methoxybenzaldehyde.[1][3]

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 244/246 | High | [M]⁺˙ (Molecular ion with Br isotopes) |

| 201/203 | Medium | [M - C₃H₇]⁺ |

| 173/175 | Medium | [M - C₃H₇ - CO]⁺ |

| 121 | High | [M - Br - C₃H₇O]⁺ |

Predicted based on the molecular weight of C₁₀H₁₁BrO₂ and fragmentation patterns of similar compounds.[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 3-Bromo-4-isopropoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation : Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing : Process the interferogram to obtain the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization : Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis : Scan a mass-to-charge (m/z) range of approximately 50-500 amu.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Structural Characterization

The synthesis and characterization of 3-Bromo-4-isopropoxybenzaldehyde would typically follow a logical workflow to ensure the purity and confirm the identity of the final product.

References

Navigating the Solubility of 3-Bromo-4-isopropoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various solvents is paramount for its effective handling, reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of 3-Bromo-4-isopropoxybenzaldehyde in a range of common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative predictions based on chemical structure and general solubility principles. Furthermore, it furnishes a detailed experimental protocol for the precise determination of its solubility, empowering researchers to generate the specific data required for their work.

Physicochemical Properties of 3-Bromo-4-isopropoxybenzaldehyde

A foundational understanding of the physicochemical properties of 3-Bromo-4-isopropoxybenzaldehyde is essential for predicting its solubility behavior.

| Property | Value/Information |

| CAS Number | 191602-84-3[1] |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Structure | A benzene ring substituted with a bromine atom, an isopropoxy group, and an aldehyde group. |

The presence of a polar aldehyde group and ether linkage suggests the potential for dipole-dipole interactions and hydrogen bonding with protic solvents. However, the bulky, non-polar isopropoxy group and the bromine atom, along with the aromatic ring, contribute to its lipophilic character. This duality in its structure dictates its solubility profile.

Predicted Solubility in Common Solvents

Based on the principle of "like dissolves like," the following table provides a qualitative prediction of the solubility of 3-Bromo-4-isopropoxybenzaldehyde in a variety of common laboratory solvents. It is important to note that these are estimations, and experimental verification is crucial for precise applications.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large hydrophobic aromatic ring, bromine, and isopropoxy group outweigh the polarity of the aldehyde group. |

| Methanol | Soluble | The aldehyde group can hydrogen bond with methanol, and the overall polarity is reasonably matched. | |

| Ethanol | Soluble | Similar to methanol, ethanol's alkyl chain is compatible with the isopropoxy group. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, its high polarity can accommodate the solute's polar and non-polar features. | |

| Acetone | Soluble | A good general solvent for many organic compounds; its polarity is intermediate. | |

| Acetonitrile | Moderately Soluble | Less polar than DMSO and DMF, may have slightly lower dissolving power for this compound. | |

| Non-Polar | Hexane | Slightly Soluble/Insoluble | The polarity of the aldehyde group will limit solubility in highly non-polar aliphatic solvents. |

| Toluene | Moderately Soluble | The aromatic nature of toluene provides favorable interactions with the benzene ring of the solute. | |

| Dichloromethane (DCM) | Soluble | A versatile solvent with a moderate polarity that can effectively solvate the molecule. | |

| Diethyl Ether | Moderately Soluble | The ether linkage is compatible, but the overall polarity is relatively low. |

Experimental Determination of Solubility

For accurate and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Materials and Equipment

-

3-Bromo-4-isopropoxybenzaldehyde

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the workflow for the isothermal shake-flask solubility determination method.

Caption: Workflow for the isothermal shake-flask method.

Detailed Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 3-Bromo-4-isopropoxybenzaldehyde of known concentrations in the chosen solvent.

-

Calibration Curve: Analyze the standard solutions using a validated analytical method (e.g., HPLC) and construct a calibration curve by plotting the instrument response (e.g., peak area) against concentration.

-

Preparation of Saturated Solutions: Add an excess amount of solid 3-Bromo-4-isopropoxybenzaldehyde to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Sampling and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same analytical method used for the calibration curve.

-

Calculation: Determine the concentration of 3-Bromo-4-isopropoxybenzaldehyde in the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution by accounting for the dilution factor.

Factors Influencing Solubility

The solubility of 3-Bromo-4-isopropoxybenzaldehyde is influenced by a combination of factors related to both the solute and the solvent, as well as external conditions.

Caption: Key factors affecting the solubility of an organic compound.

Conclusion

References

An In-Depth Technical Guide to 3-Bromo-4-isopropoxybenzaldehyde for Researchers and Drug Development Professionals

Introduction

3-Bromo-4-isopropoxybenzaldehyde is an aromatic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted benzaldehyde, makes it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, a plausible synthesis protocol, and a discussion of its potential, though not yet fully explored, role in drug discovery.

Commercial Availability and Suppliers

3-Bromo-4-isopropoxybenzaldehyde is available from a number of chemical suppliers, primarily catering to the research and development market. While availability can fluctuate, the following companies have been identified as potential sources. Researchers are advised to contact these suppliers directly for the most current information on stock, pricing, and available analytical data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| BLD Pharm | 191602-84-3 | C₁₀H₁₁BrO₂ | 243.10 | Offers the compound for research use.[1] |

| Sigma-Aldrich | 400070-31-7 (for a related compound) | C₁₁H₁₃BrO₃ | 273.12 | This CAS number corresponds to 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde, a structurally similar compound. They state that analytical data is not collected for this specific product.[2] |

| Echemi | 1289069-40-4 (for an isomer) | Not specified | Not specified | Lists 4-Bromo-3-isopropoxybenzaldehyde. |

Note: The level of analytical detail provided by suppliers can vary. It is crucial to request a Certificate of Analysis (CoA) to obtain precise information on purity, physical properties, and potential impurities before purchase and use in experimental settings.

Physicochemical Properties

Detailed experimental data for 3-Bromo-4-isopropoxybenzaldehyde is not widely published. However, based on its chemical structure, the following properties can be predicted.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | BLD Pharm[1] |

| Molecular Weight | 243.10 g/mol | BLD Pharm[1] |

| IUPAC Name | 3-bromo-4-isopropoxybenzaldehyde | --- |

| SMILES | CC(C)OC1=C(C=C(C=C1)C=O)Br | --- |

| Physical Form | Likely a solid at room temperature | Inferred from similar compounds |

Synthesis Protocol: A Plausible Route via Williamson Ether Synthesis

Reaction Scheme:

A plausible synthetic pathway for 3-Bromo-4-isopropoxybenzaldehyde.

Experimental Protocol:

This protocol is a generalized procedure based on the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Materials:

-

3-Bromo-4-hydroxybenzaldehyde[8]

-

2-Bromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of 3-Bromo-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2-bromopropane (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used.

Potential Applications in Drug Discovery: A Theoretical Perspective

Direct experimental evidence for the biological activity or involvement in specific signaling pathways of 3-Bromo-4-isopropoxybenzaldehyde is not available in the current body of scientific literature. However, by examining the biological activities of structurally related compounds, we can hypothesize potential areas of interest for future research.

Many substituted benzaldehydes exhibit a wide range of biological activities, and the introduction of a bromine atom and an isopropoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the structurally related compound, 3-Bromo-4,5-dihydroxybenzaldehyde, has been shown to possess antioxidant and anti-inflammatory properties.[9][10][11][12]

Hypothetical Signaling Pathway Involvement:

Given the anti-inflammatory effects of similar brominated phenolic compounds, it is plausible that 3-Bromo-4-isopropoxybenzaldehyde could modulate inflammatory signaling pathways. A hypothetical mechanism could involve the inhibition of pro-inflammatory transcription factors such as NF-κB.

A hypothetical anti-inflammatory mechanism of action.

Structure-Activity Relationship (SAR) Considerations:

The development of new therapeutic agents often relies on understanding the relationship between a molecule's structure and its biological activity.[13][14] For a series of benzaldehyde derivatives, key structural features to consider for optimization would include:

-

The position and nature of the halogen: Bromine at the 3-position influences the electronic properties of the aromatic ring.

-

The nature of the alkoxy group: The isopropoxy group at the 4-position can affect lipophilicity and interactions with a biological target.

-

The aldehyde functional group: This group can participate in hydrogen bonding or covalent interactions with a target protein.

Experimental Workflow for Screening:

For researchers interested in exploring the biological activities of 3-Bromo-4-isopropoxybenzaldehyde, a general experimental workflow is proposed below.

A general workflow for drug discovery and development.

Conclusion

3-Bromo-4-isopropoxybenzaldehyde is a commercially available, yet understudied, chemical intermediate. While detailed analytical and biological data are sparse, its synthesis is achievable through established methods like the Williamson ether synthesis. Based on the biological activities of structurally related compounds, it holds potential as a scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. Further research is warranted to fully elucidate its chemical properties and explore its potential applications in medicinal chemistry and beyond.

References

- 1. 191602-84-3|3-Bromo-4-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde AldrichCPR 400070-31-7 [sigmaaldrich.cn]

- 3. jk-sci.com [jk-sci.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. 3-溴-4-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Synthesis of 3-Bromo-4-isopropoxybenzaldehyde: A Technical Guide to Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathway for 3-Bromo-4-isopropoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document outlines the readily available starting materials, detailed experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and process development.

Core Synthetic Pathway: From 4-Hydroxybenzaldehyde to 3-Bromo-4-isopropoxybenzaldehyde

The most prevalent and economically viable synthetic route to 3-Bromo-4-isopropoxybenzaldehyde commences with the commercially available starting material, 4-hydroxybenzaldehyde. The synthesis proceeds through a two-step process: electrophilic bromination followed by Williamson ether synthesis.

Step 1: Bromination of 4-Hydroxybenzaldehyde

The initial step involves the regioselective bromination of 4-hydroxybenzaldehyde at the position ortho to the activating hydroxyl group. This electrophilic aromatic substitution reaction yields the key intermediate, 3-bromo-4-hydroxybenzaldehyde.

Step 2: Isopropylation of 3-Bromo-4-hydroxybenzaldehyde

The subsequent step is the O-alkylation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzaldehyde with an isopropyl source, typically via a Williamson ether synthesis. This reaction furnishes the desired product, 3-Bromo-4-isopropoxybenzaldehyde.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthetic route for 3-Bromo-4-isopropoxybenzaldehyde.

| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| 1. Bromination | 4-Hydroxybenzaldehyde | 3-Bromo-4-hydroxybenzaldehyde | Bromine, Hydrogen Peroxide, Sulfuric Acid | Dichloroethane | 88-90 | Chromatographically Pure | [1] |

| 2. Isopropylation (analogous) | 3-Hydroxybenzaldehyde | 3-Isopropoxybenzaldehyde | 2-Bromopropane, Potassium t-butoxide | DMSO | 57 | Not Specified | [2] |

| 2. Oxyalkylation (analogous) | 3-Bromo-4-hydroxybenzonitrile | 3-Bromo-4-isobutoxybenzonitrile | 1-Bromo-2-methylpropane, K2CO3, KI | Acetone | 89.3 | Not Specified | [3] |

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde

This protocol is adapted from a high-yield procedure for the bromination of 4-hydroxybenzaldehyde.[1]

Materials:

-

4-Hydroxybenzaldehyde

-

Dichloroethane

-

25% Aqueous Sulfuric Acid

-

Bromine

-

28% Hydrogen Peroxide

-

Ice water

Procedure:

-

To a stirred mixture of 12.21 g (0.1 mol) of 4-hydroxybenzaldehyde, 42 ml of dichloroethane, and 16 ml of a 25% aqueous solution of sulfuric acid, cooled to 0°C, add a solution of 8.8 g (0.055 mol) of bromine in 20 ml of dichloroethane over 2 hours.

-

Maintain the temperature at 0°C and add 6.0 ml of 28% hydrogen peroxide (0.055 mol) to the reaction mixture over 1 hour.

-

Continue stirring at 0°C for an additional 2 hours.

-

Filter the resulting precipitate, wash with ice water, and dry to a constant weight.

-

The expected yield of 3-bromo-4-hydroxybenzaldehyde is approximately 17.7 g (88.0%).[1]

Protocol 2: Synthesis of 3-Bromo-4-isopropoxybenzaldehyde

This protocol is a proposed method based on analogous Williamson ether synthesis procedures.[2][3]

Materials:

-

3-Bromo-4-hydroxybenzaldehyde

-

Acetone (anhydrous)

-

Potassium Carbonate (anhydrous)

-

2-Bromopropane (Isopropyl bromide)

-

Potassium Iodide (catalytic amount)

Procedure:

-

In a round-bottom flask, suspend 3-bromo-4-hydroxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) in anhydrous acetone.

-

Add a catalytic amount of potassium iodide.

-

To the stirred suspension, add 2-bromopropane (1.2-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-Bromo-4-isopropoxybenzaldehyde.

Synthetic Pathway and Workflow Diagrams

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of 3-Bromo-4-isopropoxybenzaldehyde.

References

An In-depth Technical Guide to the Formation of 3-Bromo-4-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and mechanism of formation for 3-Bromo-4-isopropoxybenzaldehyde, a valuable intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, experimental protocols, and relevant data to support research and development in this area.

Introduction

3-Bromo-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aldehyde group and specific substitution pattern on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The formation of this compound primarily involves a two-step process: the synthesis of the precursor 4-isopropoxybenzaldehyde followed by its regioselective bromination.

Synthesis Pathway Overview

The overall synthesis of 3-Bromo-4-isopropoxybenzaldehyde is typically achieved in two sequential steps:

-

Williamson Ether Synthesis: Formation of 4-isopropoxybenzaldehyde from 4-hydroxybenzaldehyde and an isopropyl halide.

-

Electrophilic Aromatic Substitution: Bromination of 4-isopropoxybenzaldehyde to introduce a bromine atom at the C-3 position of the benzene ring.

A logical workflow for the synthesis is presented below.

Caption: Overall synthetic workflow for 3-Bromo-4-isopropoxybenzaldehyde.

Mechanism of Formation

The key transformation in the synthesis of 3-Bromo-4-isopropoxybenzaldehyde is the electrophilic aromatic substitution (EAS) reaction. The regioselectivity of this bromination is dictated by the electronic effects of the substituents on the aromatic ring: the isopropoxy group (-OCH(CH₃)₂) and the aldehyde group (-CHO).

-

Isopropoxy Group (-OR): This is an activating group and an ortho, para-director. The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by an electrophile.

-

Aldehyde Group (-CHO): This is a deactivating group and a meta-director. The carbonyl group is electron-withdrawing, both by induction and resonance, which decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In 4-isopropoxybenzaldehyde, the powerful ortho, para-directing effect of the activating isopropoxy group dominates the directing effect of the deactivating aldehyde group. Therefore, the incoming electrophile (Br⁺) is directed to the positions ortho to the isopropoxy group (C-3 and C-5). Due to steric hindrance from the bulky isopropoxy group, substitution is favored at the less hindered C-3 position.

The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex.

Caption: Electrophilic aromatic substitution mechanism for the bromination of 4-isopropoxybenzaldehyde.

Experimental Protocols

Synthesis of 4-isopropoxybenzaldehyde

A common method for the synthesis of 4-isopropoxybenzaldehyde is the Williamson ether synthesis.[1][2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-hydroxybenzaldehyde | 122.12 | 20 g | 0.164 |

| Anhydrous K₂CO₃ | 138.21 | 25 g | 0.181 |

| 2-Iodopropane | 169.99 | 27 g | 0.159 |

| Potassium Iodide (KI) | 166.00 | 0.5 g | 0.003 |

| 2-Butanone | 72.11 | 300 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Aq. Sodium Hydroxide | 40.00 | As needed | - |

| Brine | - | As needed | - |

| Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

A mixture of 4-hydroxybenzaldehyde (20 g), anhydrous potassium carbonate (25 g), potassium iodide (0.5 g), and 2-iodopropane (27 g) in 2-butanone (300 ml) is heated overnight under reflux with stirring.[1]

-

After cooling, the mixture is filtered and the solvent is evaporated to dryness.

-

The residue is dissolved in diethyl ether and washed with aqueous sodium hydroxide and then with brine.

-

The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated.

-

The resulting residue is purified by distillation to yield 4-isopropoxybenzaldehyde as an oil.

Quantitative Data:

| Product | Yield | Boiling Point |

| 4-isopropoxybenzaldehyde | 77%[2] | 108-112 °C at 3 mmHg[1] |

Synthesis of 3-Bromo-4-isopropoxybenzaldehyde

The following is a plausible experimental protocol for the bromination of 4-isopropoxybenzaldehyde, adapted from procedures for similar compounds.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-isopropoxybenzaldehyde | 164.20 | 10 g | 0.061 |

| Bromine (Br₂) | 159.81 | 9.75 g (3.1 mL) | 0.061 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |

| Aq. Sodium Thiosulfate | 158.11 | As needed | - |

| Aq. Sodium Bicarbonate | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Dissolve 4-isopropoxybenzaldehyde (10 g) in dichloromethane (100 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (9.75 g) in dichloromethane (20 mL) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data (Estimated):

| Product | Expected Yield |

| 3-Bromo-4-isopropoxybenzaldehyde | 80-90% |

Note: The yield is an estimation based on similar bromination reactions of substituted benzaldehydes.

Characterization Data

The structure of 3-Bromo-4-isopropoxybenzaldehyde can be confirmed by various spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), the aromatic protons (in the range of 7-8 ppm), the methine proton of the isopropoxy group (a septet around 4.7 ppm), and the methyl protons of the isopropoxy group (a doublet around 1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 190 ppm), the aromatic carbons (in the range of 110-160 ppm), and the carbons of the isopropoxy group.

-

IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the aldehyde (around 1700 cm⁻¹) and characteristic bands for the C-O stretching of the ether and the C-Br bond.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.

Conclusion

The formation of 3-Bromo-4-isopropoxybenzaldehyde is a well-established process rooted in the principles of Williamson ether synthesis and electrophilic aromatic substitution. The regioselectivity of the bromination step is a clear demonstration of the directing effects of substituents on an aromatic ring. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the efficient and safe synthesis of this important chemical intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 3-Bromo-4-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 3-Bromo-4-isopropoxybenzaldehyde. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules with potential applications in medicinal chemistry. This document details key reactions of the aldehyde moiety, including condensation reactions (Knoevenagel), olefination reactions (Wittig), oxidation, reduction, and reductive amination. Experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and development. Furthermore, the potential biological significance of derivatives of this compound is discussed, drawing parallels with structurally related molecules that exhibit noteworthy anti-inflammatory and antioxidant properties.

Introduction

3-Bromo-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde whose synthetic utility is enhanced by the presence of three key functional groups: an aldehyde, a bromine atom, and an isopropoxy ether. The aldehyde group, the primary focus of this guide, is a reactive electrophilic site susceptible to a wide array of chemical transformations. This reactivity, modulated by the electronic effects of the bromo and isopropoxy substituents on the benzene ring, makes it a valuable building block in the synthesis of diverse molecular scaffolds. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical behavior of the aldehyde group in this specific molecule.

Chemical Reactivity of the Aldehyde Group

The aldehyde group in 3-Bromo-4-isopropoxybenzaldehyde is a primary site for nucleophilic attack and can participate in a variety of condensation and redox reactions.

Condensation Reactions

The electrophilic carbon of the aldehyde is susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon bonds.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is a reliable method for the synthesis of α,β-unsaturated compounds. For instance, the reaction of a substituted benzaldehyde with malononitrile in a green solvent system of water and glycerol can proceed in high yield.

-

General Reaction Scheme:

dot graph Knoevenagel_Condensation { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

| Aldehyde | Catalyst/Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | Water/Glycerol | 24 h | 99 | |

| 4-Chlorobenzaldehyde | Water/Glycerol | 24 h | 95 | |

| 4-Bromobenzaldehyde | Water/Glycerol | 24 h | 92 | |

| 4-Hydroxy-3-methoxybenzaldehyde | Water/Glycerol | 24 h | 84 |

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Bromo-4-isopropoxybenzaldehyde (1.0 eq) in ethanol.

-

Reagent Addition: Add malononitrile (1.0 eq) to the solution.

-

Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent). The reaction is highly versatile, and the stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions.

-

General Reaction Scheme:

dot graph Wittig_Reaction { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Table 2: Wittig Reaction of Aldehydes with Stabilized Ylides in Aqueous Media

| Aldehyde | Ylide Precursor | Time | Yield (%) | E/Z Ratio |

| Benzaldehyde | BrCH₂CO₂Et | 40 min | 98 | 98:2 |

| 4-Chlorobenzaldehyde | BrCH₂CO₂Et | 40 min | 99 | 98:2 |

| 4-Nitrobenzaldehyde | BrCH₂CO₂Et | 1 h | 95 | 98:2 |

| 2-Thiophenecarboxaldehyde | BrCH₂CO₂Et | 3 h | 85 | 95:5 |

Experimental Protocol: Wittig Reaction (General)

-

Ylide Formation: In a suitable solvent (e.g., THF or an aqueous medium for stabilized ylides), treat the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or NaHCO₃ for stabilized ylides) to generate the phosphonium ylide in situ.

-

Reaction with Aldehyde: Add 3-Bromo-4-isopropoxybenzaldehyde (1.0 eq) to the ylide solution at an appropriate temperature (ranging from low temperatures for unstabilized ylides to room temperature or reflux for stabilized ylides).

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl) and extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents.

-

General Reaction Scheme:

dot graph Oxidation_Reaction { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Experimental Protocol: Oxidation to Carboxylic Acid (General)

-

Setup: Dissolve 3-Bromo-4-isopropoxybenzaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Oxidation: Add a solution of potassium permanganate (KMnO₄) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: Stir the reaction mixture until the purple color of the permanganate disappears, indicating its consumption. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess KMnO₄. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation: Filter the solid product, wash with cold water, and dry. The product can be further purified by recrystallization.

Reduction

The aldehyde group is easily reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

-

General Reaction Scheme:

dot graph Reduction_Reaction { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Table 3: Reduction of Carbonyl Compounds with NaBH₄/Wet SiO₂

| Substrate | Time | Yield (%) |

| Benzaldehyde | 1 min | 98 |

| 4-Chlorobenzaldehyde | 1 min | 97 |

| 4-Nitrobenzaldehyde | 1.5 min | 96 |

| Cinnamaldehyde | 2 min | 95 |

Experimental Protocol: Reduction to Benzyl Alcohol

-

Setup: Dissolve 3-Bromo-4-isopropoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (0.25-0.5 eq) portion-wise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to a few hours).

-

Work-up: Quench the reaction by slowly adding water or a dilute acid (e.g., 1 M HCl). Remove the organic solvent under reduced pressure.

-

Isolation: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the alcohol, which can be purified by chromatography if necessary.

Reductive Amination

Reductive amination is a two-step, one-pot reaction that converts an aldehyde into an amine. The aldehyde first reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine.

-

General Reaction Scheme:

dot graph Reductive_Amination { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Table 4: Reductive Amination of Aldehydes with Anilines using NaBH₄/DOWEX®

| Aldehyde | Amine | Time | Yield (%) |

| Benzaldehyde | Aniline | 20 min | 91 |

| Benzaldehyde | 4-Bromoaniline | 20 min | 93 |

| 4-Bromobenzaldehyde | Aniline | 20 min | 88 |

| 4-Methylbenzaldehyde | 4-Bromoaniline | 30 min | 93 |

Experimental Protocol: Reductive Amination (General)

-

Setup: In a flask, dissolve 3-Bromo-4-isopropoxybenzaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).

-

Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can accelerate this step.

-

Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Reaction: Continue stirring at room temperature until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction with water or a basic aqueous solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate. Purify the crude product by column chromatography.

Role in Drug Discovery and Development

While specific studies on the biological activity of 3-Bromo-4-isopropoxybenzaldehyde are not extensively reported, its structural analogues have shown significant promise in medicinal chemistry. The bromo- and alkoxy-substituted phenyl motif is present in a variety of bioactive molecules.

Anti-inflammatory and Antioxidant Potential

Structurally related compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde (BDB), have been shown to possess potent anti-inflammatory and antioxidant properties. BDB has been demonstrated to protect skin cells from oxidative damage via the Nrf2/HO-1 pathway and to improve cardiac function by inhibiting macrophage infiltration. It also attenuates allergic contact dermatitis by promoting the generation of regulatory T cells. These findings suggest that derivatives of 3-Bromo-4-isopropoxybenzaldehyde could be explored for similar activities.

Conclusion

3-Bromo-4-isopropoxybenzaldehyde is a valuable synthetic intermediate with a highly reactive aldehyde group that can be readily transformed into a variety of other functional groups and molecular scaffolds. The condensation, olefination, oxidation, reduction, and reductive amination reactions described in this guide highlight the versatility of this compound. The biological activities of structurally similar molecules suggest that derivatives of 3-Bromo-4-isopropoxybenzaldehyde may hold potential as therapeutic agents, particularly in the areas of inflammation and oxidative stress-related diseases. This technical guide provides a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic and medicinal chemistry endeavors.

Spectroscopic Data (Reference)

Table 5: Reference Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 4-Isopropoxybenzaldehyde | 9.88 (s, 1H), 7.82 (d, 2H), 6.96 (d, 2H), 4.68 (sept, 1H), 1.38 (d, 6H) | 190.8, 163.5, 131.9, 130.3, 115.3, 70.4, 21.9 | Not available |

| 3-Bromo-4-hydroxybenzonitrile | 8.21 (d, 1H), 7.97 (dd, 1H), 7.13 (d, 1H) | Not available | Not available |

Note: The provided spectroscopic data is for structurally related compounds and should be used for reference purposes only.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-4-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide, proving indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. 3-Bromo-4-isopropoxybenzaldehyde is a valuable building block in drug discovery, and its functionalization via Suzuki coupling allows for the synthesis of a diverse range of biaryl and heteroaryl structures. This document provides detailed application notes and experimental protocols for the use of 3-Bromo-4-isopropoxybenzaldehyde in Suzuki coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (3-Bromo-4-isopropoxybenzaldehyde) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

While specific literature on the Suzuki coupling of 3-Bromo-4-isopropoxybenzaldehyde is not abundant, the following protocols are based on well-established procedures for structurally similar aryl bromides, such as 4-bromobenzaldehyde, and are expected to provide good to excellent yields.[1][2]

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol is suitable for the coupling of 3-Bromo-4-isopropoxybenzaldehyde with a variety of aryl- and heteroarylboronic acids.

Materials:

-

3-Bromo-4-isopropoxybenzaldehyde

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos (2-6 mol%)

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium carbonate, cesium carbonate) (2-3 equivalents)

-

Solvent: 1,4-Dioxane/water or Toluene/ethanol/water mixture

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate and hexanes for extraction and chromatography

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Bromo-4-isopropoxybenzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Quantitative Data

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of aryl bromides structurally similar to 3-Bromo-4-isopropoxybenzaldehyde. These data can serve as a guide for optimizing the reaction of interest.

Table 1: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid [2]

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2M aq.) | 1-Propanol/Water | Reflux | 0.75 | ~96 |

| Pd/C | K₂CO₃ | Ethanol/Water | 80 | 2 | 95 |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 12 | 88 |

Table 2: Influence of Base and Solvent on Yield

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| K₃PO₄ | 1,4-Dioxane/Water | 90 | 12 | High |

| Cs₂CO₃ | DMF | 100 | 8 | High |

| NaHCO₃ | Toluene/Ethanol/Water | 85 | 16 | Moderate to High |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of 3-Bromo-4-isopropoxybenzaldehyde, providing access to a wide array of substituted biaryl compounds that are of significant interest in drug discovery and development. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. The protocols and data presented herein serve as a comprehensive guide for researchers to facilitate the efficient synthesis of novel compounds based on the 3-Bromo-4-isopropoxybenzaldehyde scaffold.

References

Application Notes: 3-Bromo-4-isopropoxybenzaldehyde as a Versatile Building Block for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-4-isopropoxybenzaldehyde as a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring a reactive aldehyde, a bromine atom amenable to cross-coupling reactions, and an isopropoxy group, makes it a valuable scaffold for the construction of complex molecular architectures.

Introduction

3-Bromo-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in medicinal chemistry. The aldehyde functionality allows for a wide range of classical transformations to build carbon-carbon and carbon-nitrogen bonds. The bromo substituent is strategically positioned for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The isopropoxy group modulates the electronic properties and lipophilicity of the molecule, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

This document outlines key applications of 3-Bromo-4-isopropoxybenzaldehyde in the synthesis of pharmaceutical intermediates, with a particular focus on the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1][2][3][4] Detailed experimental protocols for representative transformations are provided to guide researchers in their synthetic endeavors.

Key Synthetic Applications and Protocols

The reactivity of the aldehyde and the bromo substituent are the cornerstones of the synthetic utility of 3-Bromo-4-isopropoxybenzaldehyde. Below are detailed protocols for key transformations that highlight its versatility.

Conversion to 3-Bromo-4-isopropoxybenzonitrile: A Gateway to Thiazole-based Intermediates

A crucial transformation for the synthesis of certain pharmaceutical intermediates, such as those for Febuxostat, is the conversion of the aldehyde to a nitrile. This can be achieved through a two-step process involving the formation of an oxime followed by dehydration.

Experimental Protocol: Synthesis of 3-Bromo-4-isopropoxybenzonitrile

-

Oxime Formation:

-

In a round-bottom flask, dissolve 3-Bromo-4-isopropoxybenzaldehyde (1.0 eq) in a mixture of formic acid and water.

-

Add hydroxylamine hydrochloride (1.1 eq) and sodium formate (1.1 eq).

-

Heat the mixture to 100 °C and stir for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water to precipitate the oxime.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Dehydration to Nitrile:

-

In a separate flask, add acetic anhydride (3.0 eq) and heat to reflux.

-

Add the dried oxime in portions to the refluxing acetic anhydride.

-

Continue to reflux for 2-3 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

The nitrile product will precipitate. Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

| Reaction Step | Starting Material | Key Reagents | Typical Yield | Reference |

| Oxime Formation | 3-Bromo-4-isopropoxybenzaldehyde | Hydroxylamine HCl, Sodium Formate | >90% | Adapted from general procedures |

| Dehydration | 3-Bromo-4-isopropoxybenzaldehyde oxime | Acetic Anhydride | 85-95% | Adapted from general procedures |

Synthesis of a Key Febuxostat Intermediate

With the nitrile in hand, the synthesis can proceed towards a key intermediate of Febuxostat, 2-(3-cyano-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylic acid. This involves the formation of a thioamide followed by a Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(3-Cyano-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylate

-

Thioamide Formation:

-

Dissolve 3-Bromo-4-isopropoxybenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add sodium hydrosulfide (NaSH) (2.0 eq) and magnesium chloride (1.0 eq).

-

Stir the mixture at room temperature for 18 hours.

-

Pour the reaction mixture into ice water to precipitate the thioamide.

-

Filter the solid, wash with water, and dry.

-

-

Hantzsch Thiazole Synthesis:

-

Dissolve the thioamide (1.0 eq) in ethanol.

-

Add ethyl 2-chloroacetoacetate (1.0 eq).

-

Reflux the mixture for 16 hours.

-

Cool the reaction to room temperature to allow the product to crystallize.

-

Filter the solid, wash with cold ethanol, and dry to obtain the ethyl ester of the thiazole intermediate.

-

| Intermediate | Starting Material | Key Reagents | Typical Yield | Reference |

| 3-Bromo-4-isopropoxythiobenzamide | 3-Bromo-4-isopropoxybenzonitrile | NaSH, MgCl2 | ~60-70% | Adapted from similar syntheses |

| Ethyl 2-(3-cyano-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylate | 3-Bromo-4-isopropoxythiobenzamide | Ethyl 2-chloroacetoacetate | ~80-90% | Adapted from similar syntheses |

Reductive Amination for the Synthesis of Novel Amines

The aldehyde group of 3-Bromo-4-isopropoxybenzaldehyde is a prime handle for reductive amination, allowing for the introduction of a wide variety of primary and secondary amines to generate novel substituted benzylamines. These products can serve as intermediates for a range of pharmacologically active molecules.

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of 3-Bromo-4-isopropoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the desired primary or secondary amine (1.1 eq).

-

If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Reactant 1 | Reactant 2 | Reducing Agent | Typical Yield | Reference |

| 3-Bromo-4-isopropoxybenzaldehyde | Various Amines | NaBH(OAc)₃ | 70-90% | [1] |

Knoevenagel Condensation for the Formation of α,β-Unsaturated Systems

The Knoevenagel condensation provides a route to α,β-unsaturated compounds, which are versatile intermediates in their own right, for instance in the synthesis of coumarins and other heterocyclic systems.

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

Dissolve 3-Bromo-4-isopropoxybenzaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) in a solvent such as ethanol or toluene.

-

Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

-

Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, filter the solid, wash with cold solvent, and dry.

-

If no precipitation occurs, remove the solvent under reduced pressure and purify the residue by column chromatography.

| Reactant 1 | Reactant 2 | Catalyst | Typical Yield | Reference |

| 3-Bromo-4-isopropoxybenzaldehyde | Malononitrile | Piperidine | 85-95% | Adapted from general procedures |

| 3-Bromo-4-isopropoxybenzaldehyde | Ethyl Cyanoacetate | Piperidine | 80-90% | Adapted from general procedures |

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The bromine atom on the aromatic ring is a handle for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine 3-Bromo-4-isopropoxybenzaldehyde (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-